クシノスタット

概要

説明

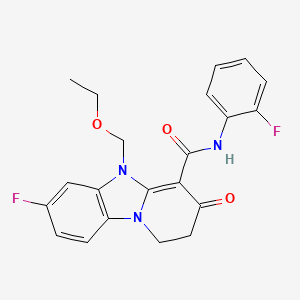

キシノスタットは、開発コード JNJ-26481585 で知られる、主にがん治療における可能性が調査されている実験的薬物候補です。これは、有意な抗腫瘍活性を有する第 2 世代のヒストン脱アセチル化酵素阻害剤です。 キシノスタットは、クラス I および II ヒストン脱アセチル化酵素に対して非常に強力であり、さまざまな腫瘍学的な用途に有望な候補となっています .

2. 製法

合成経路と反応条件: キシノスタットは、重要な中間体の形成とその後の反応を含む多段階プロセスによって合成されます。合成には通常、以下の手順が含まれます。

- インドール誘導体の形成。

- インドール誘導体とピペリジン部分のカップリング。

- ヒドロキサム酸基を導入して最終化合物にする。

工業的生産方法: キシノスタットの工業的生産には、大規模製造のための合成経路の最適化が含まれます。これには以下が含まれます。

- 中間体の高収率と高純度を確保する。

- 副生成物を最小限に抑えるために、効率的な反応条件を使用する。

- 最終製品を得るために、堅牢な精製技術を実施する .

3. 化学反応解析

反応の種類: キシノスタットは、以下を含むさまざまな化学反応を受けます。

酸化: キシノスタットは特定の条件下で酸化され、酸化された誘導体を形成する可能性があります。

還元: 還元反応は、キシノスタット内の官能基を変更し、その活性を変化させる可能性があります。

置換: キシノスタットは置換反応に関与し、官能基が他の基に置き換えられる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: さまざまな求核剤と求電子剤を適切な条件下で使用できます。

主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱ヒドロキシル化化合物を生成する可能性があります .

4. 科学研究への応用

化学: キシノスタットは、エピジェネティックな修飾とその遺伝子発現への影響を研究するための貴重なツールとして役立ちます。

生物学: これは、ヒストン脱アセチル化酵素の細胞プロセスと疾患メカニズムにおける役割を調査するために使用されます。

医学: キシノスタットは、グリオーマ、多発性骨髄腫、卵巣がんを含むがんの治療薬として研究されています。

産業: キシノスタットは放射線増感剤としての可能性があり、がん治療における放射線療法の有効性を高める候補となっています.

科学的研究の応用

Chemistry: Quisinostat serves as a valuable tool in studying epigenetic modifications and their impact on gene expression.

Biology: It is used to investigate the role of histone deacetylases in cellular processes and disease mechanisms.

Medicine: Quisinostat is being explored as a therapeutic agent for treating cancers, including glioblastoma, multiple myeloma, and ovarian cancer.

作用機序

キシノスタットは、ヒストン脱アセチル化酵素を阻害することによってその効果を発揮し、高度にアセチル化されたヒストンの蓄積につながります。これにより、クロマチンのリモデリング、腫瘍抑制遺伝子の転写の阻害、および腫瘍細胞のアポトーシスの誘導が起こります。キシノスタットの分子標的は、クラス I ヒストン脱アセチル化酵素、特にヒストン脱アセチル化酵素 1 とヒストン脱アセチル化酵素 2 を含みます。 これらの酵素を標的とすることで、キシノスタットは遺伝子発現のエピジェネティックな調節を阻害し、最終的に腫瘍細胞の増殖と生存を阻害します .

生化学分析

Biochemical Properties

Quisinostat possesses subnanomolar specificity for class I histone deacetylase isoforms, particularly HDAC1 and HDAC2 . It has been shown that HDAC1 is the essential histone deacetylase in glioblastoma .

Cellular Effects

Quisinostat has shown to significantly inhibit the viability, growth, and migration of tumor cells . It can induce apoptosis, pyroptosis, and ferroptosis in tumor cells . It also has effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quisinostat exerts its effects at the molecular level through its interaction with histone deacetylases . By inhibiting these enzymes, it affects the acetylation status of histones, thereby influencing gene expression . This can lead to changes in cell behavior, including reduced proliferation and increased cell death .

Temporal Effects in Laboratory Settings

In preclinical models of glioblastoma, quisinostat has been found to be a well-tolerated and brain-penetrant molecule that extended survival when administered in combination with radiation in vivo . The pharmacokinetic-pharmacodynamic-efficacy relationship was established by correlating free drug concentrations and evidence of target modulation in the brain with survival benefit .

Dosage Effects in Animal Models

The maximum-tolerated dose of Quisinostat in animal models was found to be 12 mg given 3 times weekly . The major dose-limiting toxicities were predominantly cardiovascular, including tachyarrhythmias and ST/T-wave abnormalities .

Metabolic Pathways

As a histone deacetylase inhibitor, it is known to influence the acetylation status of histones, which can have wide-ranging effects on cellular metabolism .

Transport and Distribution

Quisinostat is a brain-penetrant molecule . This suggests that it is able to cross the blood-brain barrier, which is a critical factor for drugs intended for the treatment of brain tumors .

Subcellular Localization

As a histone deacetylase inhibitor, it is likely to be found in the nucleus where it can interact with histones .

準備方法

Synthetic Routes and Reaction Conditions: Quisinostat is synthesized through a multi-step process involving the formation of key intermediates and their subsequent reactions. The synthesis typically involves the following steps:

- Formation of the indole derivative.

- Coupling of the indole derivative with a piperidine moiety.

- Introduction of the hydroxamic acid group to form the final compound.

Industrial Production Methods: The industrial production of quisinostat involves optimizing the synthetic route for large-scale manufacturing. This includes:

- Ensuring high yield and purity of intermediates.

- Utilizing efficient reaction conditions to minimize by-products.

- Implementing robust purification techniques to obtain the final product .

化学反応の分析

Types of Reactions: Quisinostat undergoes various chemical reactions, including:

Oxidation: Quisinostat can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within quisinostat, potentially altering its activity.

Substitution: Quisinostat can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .

類似化合物との比較

キシノスタットは、ボリノスタット、ロミデプシン、パノビノスタットなどの他のヒストン脱アセチル化酵素阻害剤と比較されます。これらの化合物はすべて、ヒストン脱アセチル化酵素を阻害するという共通のメカニズムを共有していますが、キシノスタットは、クラス I ヒストン脱アセチル化酵素に対する高力価と特異性において独特です。 さらに、キシノスタットは血脳関門を透過する能力があり、放射線増感剤として作用するため、他の類似化合物とは異なります .

類似化合物:

- ボリノスタット

- ロミデプシン

- パノビノスタット

特性

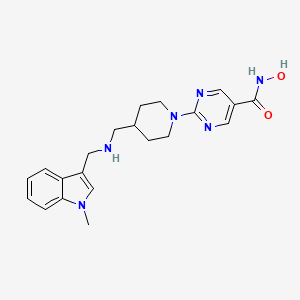

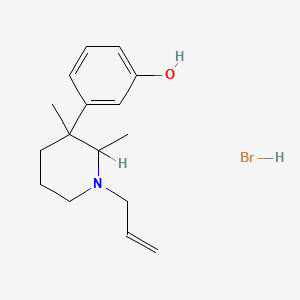

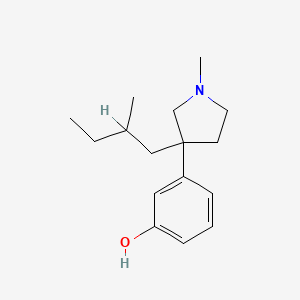

IUPAC Name |

N-hydroxy-2-[4-[[(1-methylindol-3-yl)methylamino]methyl]piperidin-1-yl]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O2/c1-26-14-17(18-4-2-3-5-19(18)26)11-22-10-15-6-8-27(9-7-15)21-23-12-16(13-24-21)20(28)25-29/h2-5,12-15,22,29H,6-11H2,1H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWIYAYFNXQGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236376 | |

| Record name | Quisinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875320-29-9 | |

| Record name | Quisinostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875320-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quisinostat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875320299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quisinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12985 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quisinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUISINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BJ85K1J8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Quisinostat?

A1: Quisinostat exerts its biological effects primarily by inhibiting histone deacetylases (HDACs), particularly those belonging to class I (HDAC1, 2, 3, and 8) and class II (HDAC4, 5, 6, 7, and 9). [, , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does Quisinostat's inhibition of HDACs affect cellular processes?

A2: By inhibiting HDACs, Quisinostat tips the balance toward histone acetylation. This leads to a more relaxed chromatin structure, facilitating the transcriptional machinery's access to DNA. This can result in the altered expression of genes involved in cell cycle regulation, apoptosis, differentiation, and other crucial cellular functions. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: Does Quisinostat show selectivity towards specific HDAC isoforms?

A3: While Quisinostat is classified as a pan-HDACi, it exhibits greater potency toward specific isoforms, particularly HDAC1 and HDAC2. Studies suggest this selectivity contributes to its therapeutic efficacy and might explain its potentially favorable toxicity profile compared to broader-spectrum HDACi. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: What are the downstream effects of Quisinostat treatment in cancer cells?

A4: In vitro and in vivo studies have shown that Quisinostat treatment can lead to:

- Induction of apoptosis: By upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins. [, , ]

- Cell cycle arrest: Primarily at the G0/G1 phase, by modulating the expression of cell cycle regulators. [, , ]

- Inhibition of angiogenesis: Potentially by reducing the expression of pro-angiogenic factors. []

- Sensitization to chemotherapy and radiotherapy: By enhancing DNA damage and disrupting DNA repair mechanisms. [, , , , ]

- Immunomodulatory effects: By altering the tumor microenvironment and enhancing anti-tumor immune responses. [, , ]

Q5: Does Quisinostat's effect on the tumor microenvironment contribute to its anticancer activity?

A5: Yes, research indicates that Quisinostat can reprogram the tumor microenvironment, influencing the recruitment and function of immune cells. For example, in a triple-negative breast cancer model, Quisinostat reduced the infiltration of neutrophils and regulatory T cells (Tregs), while promoting the accumulation of anti-tumor macrophages. This modulation of the immune landscape suggests a potential for enhancing immune-mediated tumor suppression. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

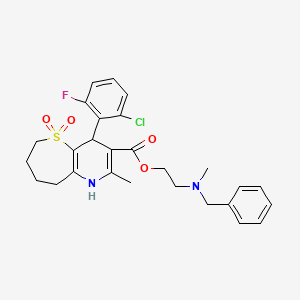

![1-(6-Hydroxy-5,5-dimethyl-2-nitro-6,7-dihydrothieno[3,2-b]pyran-7-yl)piperidin-2-one](/img/structure/B1680337.png)

![(2S,4R)-1-acetyl-N-(1-(benzo[d]thiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B1680341.png)

![13-Methoxy-5,6,19-trimethyl-11-oxa-19-azahexacyclo[10.9.1.01,10.02,7.02,18.016,22]docosa-5,12,14,16(22)-tetraen-9-one](/img/structure/B1680343.png)

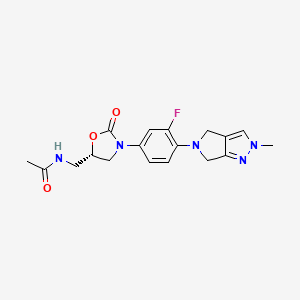

![(2S)-3-[4-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]phenyl]-N-[2-[[(2R)-2-aminopropanoyl]amino]acetyl]-2-[2-[hydroxy(methyl)amino]propyl-methylamino]propanamide](/img/structure/B1680346.png)